

A Comprehensive Guide to the Structural Elucidation of Novel Azo-Sulfonamide Compounds

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Compound of Interest

Compound Name: Azosulfamide

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This technical guide provides an in-depth overview of the methodologies and data analysis techniques essential for the structural elucidation of new azo-sulfonamide compounds. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} Accurate structural determination is a critical prerequisite for understanding their structure-activity relationships and for the rational design of new therapeutic agents.

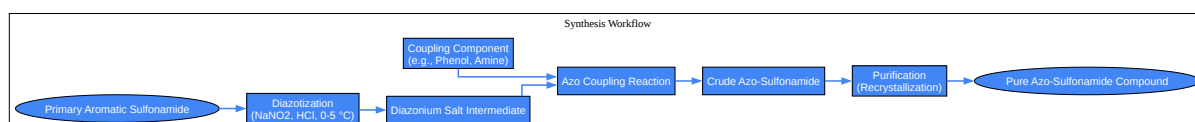
Synthesis of Azo-Sulfonamide Compounds

The fundamental synthetic route to azo-sulfonamide compounds involves a two-step process: diazotization of a primary aromatic amine containing a sulfonamide group, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another amine.^{[3][4][5]}

General Experimental Protocol: Diazotization and Coupling

A primary aromatic sulfonamide is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.^{[3][4]} This unstable intermediate is immediately used in the subsequent coupling

reaction. The coupling component (e.g., a phenol or an aromatic amine) is dissolved in an alkaline solution and also cooled. The freshly prepared diazonium salt solution is then slowly added to the coupling component solution with constant stirring, maintaining the low temperature. The resulting azo-sulfonamide compound often precipitates out of the solution and can be collected by filtration, followed by purification, typically through recrystallization.[4]



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Caption: General workflow for the synthesis of azo-sulfonamide compounds.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure of the newly synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded using an FT-IR spectrometer.[6]

Data Interpretation: The presence of characteristic absorption bands confirms the formation of the azo-sulfonamide structure.

Functional Group	Characteristic Absorption Bands (cm ⁻¹)	Reference
Sulfonamide (SO ₂)	Asymmetric stretching: ~1345, Symmetric stretching: ~1140	[3]
Azo (N=N)	~1435–1480	[3]
Hydroxyl (O-H)	Broad band at ~3400	[3]
Amine (N-H)	~3359 and ~3257 (primary)	[5]
Carbonyl (C=O)	~1645–1765	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the overall molecular structure.

Experimental Protocol: The purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆, and the spectra are recorded on an NMR spectrometer.[3][7]

Data Interpretation:

- ¹H NMR: Aromatic protons typically appear in the range of 7.00–8.5 ppm.[3][8] The presence of signals corresponding to specific substituents (e.g., a singlet for a methyl group) further confirms the structure.[3]
- ¹³C NMR: Aromatic carbon signals are generally observed between 117.00 and 146.30 ppm. [3] The chemical shifts of carbons attached to the sulfonamide and azo groups provide further structural evidence.

¹H NMR Spectral Data of a Representative Azo-Sulfonamide

Chemical Shift (δ , ppm)	Assignment
2.23	CH ₃
6.08	Olefinic proton
7.46	NH ₂
7.00–7.68	Aromatic protons
11.17–11.50	O-H involved in hydrogen bonding

Data synthesized from multiple sources for illustrative purposes.[\[3\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Experimental Protocol: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Data Interpretation: The molecular ion peak (M^+) should correspond to the calculated molecular weight of the target azo-sulfonamide compound.[\[5\]](#)

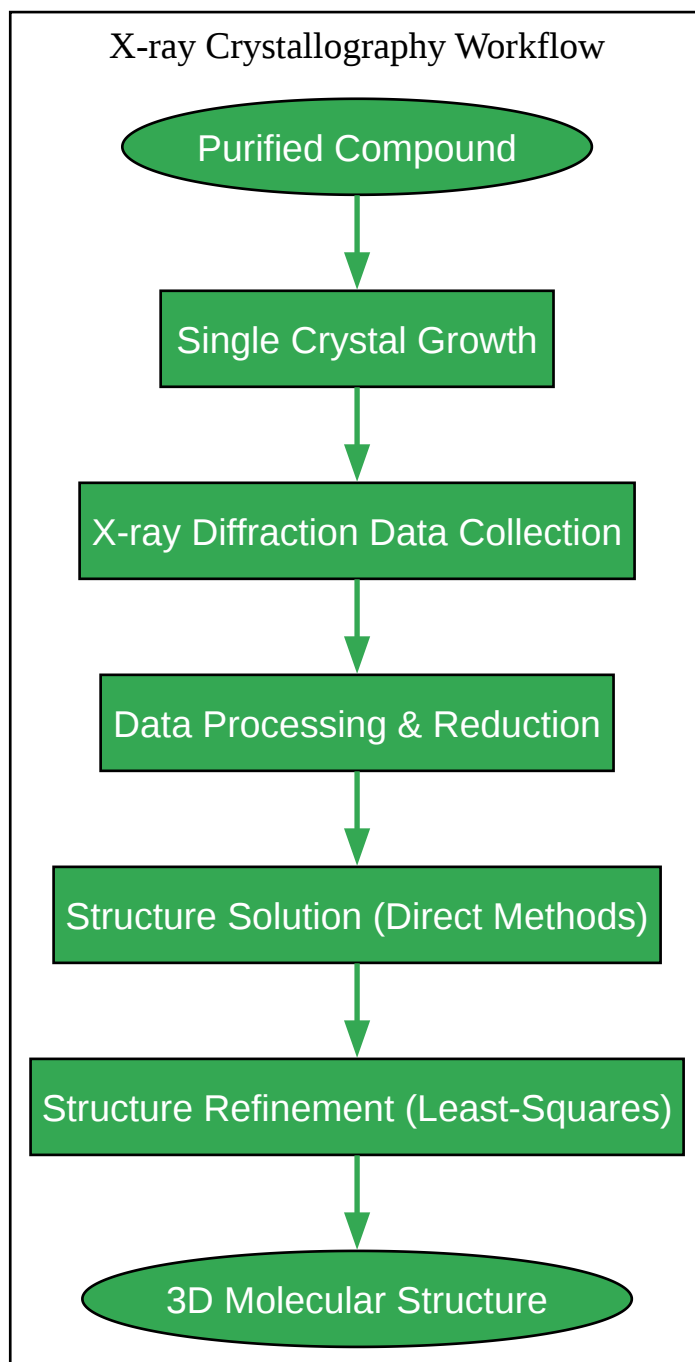
Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[\[9\]](#) This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[\[1\]](#)[\[2\]](#)

Experimental Protocol

- Crystallization: High-quality single crystals are grown by slow evaporation of a suitable solvent containing the purified compound.[\[9\]](#)

- Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.[\[1\]](#)[\[9\]](#)
- Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with software like SHELXS-97) and refined by full-matrix least-squares methods (e.g., using SHELXL-97).[\[1\]](#)[\[2\]](#)



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Caption: Workflow for single-crystal X-ray crystallography.

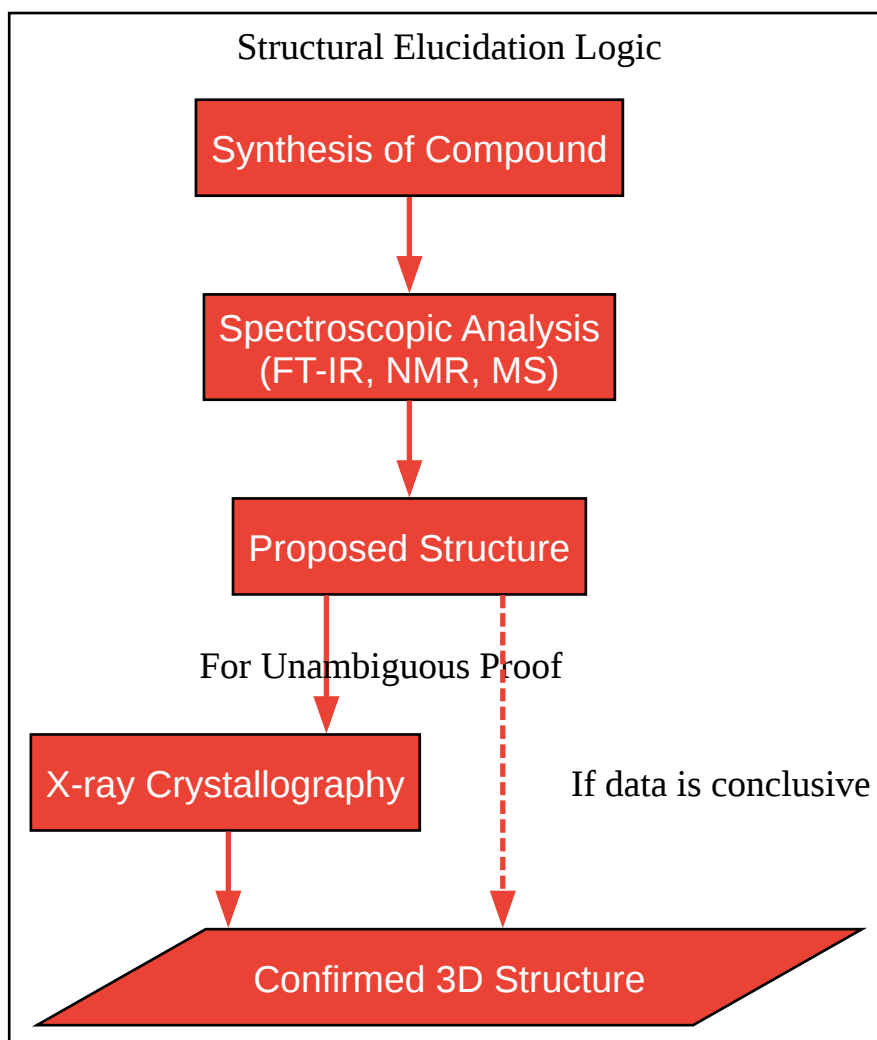
Quantitative Crystallographic Data

The following table presents typical bond lengths for an azatricyclo-sulfonamide derivative as determined by X-ray crystallography.

Bond	Bond Length (Å)	Reference
S1-O1	1.422 (2)	[2]
S1-O2	1.427 (2)	[2]
S1-C17	1.761 (2)	[2]
S1-N1	1.656 (2)	[2]
N1-C8	1.430 (3)	[2]
N1-C9	1.476 (3)	[2]

Logical Framework for Structural Elucidation

The process of structural elucidation follows a logical progression from synthesis to definitive structural confirmation.



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Caption: Logical flow for the structural elucidation of new compounds.

Conclusion

The structural elucidation of new azo-sulfonamide compounds is a multi-faceted process that relies on a combination of synthesis, spectroscopic analysis, and crystallographic techniques. By following the detailed methodologies outlined in this guide, researchers can confidently determine the structures of novel compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents. The integration of these techniques provides a robust framework for advancing drug discovery and development in this important class of molecules.

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